5-Iodo-2-methyl-3-nitroaniline

Description

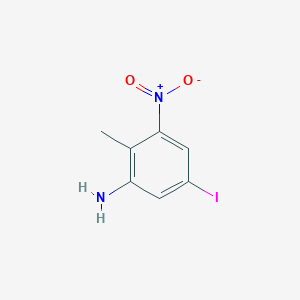

5-Iodo-2-methyl-3-nitroaniline (C₇H₇IN₂O₂, molecular weight: 277.05 g/mol) is a halogenated nitroaniline derivative characterized by a nitro (-NO₂) group at position 3, a methyl (-CH₃) group at position 2, and an iodine atom at position 5 on the benzene ring. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing nitro group and heavy halogen atom, which influence reactivity and crystallographic properties .

Properties

IUPAC Name |

5-iodo-2-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVKJQFUXXLZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288756 | |

| Record name | 5-iodo-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-35-4 | |

| Record name | NSC57461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodo-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-3-nitroaniline typically involves a multi-step process starting from 2-methyl-3-nitroaniline. The iodination of 2-methyl-3-nitroaniline can be achieved using sodium nitrite (NaNO2) and potassium iodide (KI) under acidic conditions . The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes substitution to introduce the iodine atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-3-nitroaniline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the iodine atom.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can reduce the nitro group.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methyl group.

Major Products Formed

Substitution: 5-Methoxy-2-methyl-3-nitroaniline

Reduction: 5-Iodo-2-methyl-3-phenylenediamine

Oxidation: 5-Iodo-2-carboxy-3-nitroaniline

Scientific Research Applications

5-Iodo-2-methyl-3-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-3-nitroaniline depends on its application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of halogen bonds, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 5-Iodo-2-methyl-3-nitroaniline | C₇H₇IN₂O₂ | 277.05 | Not reported | 2-CH₃, 3-NO₂, 5-I | Low (high in DMSO) |

| 5-Iodo-4-methyl-2-nitroaniline | C₇H₇IN₂O₂ | 277.05 | Not reported | 4-CH₃, 2-NO₂, 5-I | Moderate (CHCl₃) |

| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | ~276 | 2-CH₃, 3-NO₂ | High (ethanol) |

| 3-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | ~291 | 3-CH₃, 4-NO₂ | Moderate (acetone) |

| 5-Chloro-3-iodo-2-methylaniline | C₇H₇ClIN | 267.50 | Not reported | 2-CH₃, 3-I, 5-Cl | Low (toluene) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 147–149 | 4-NO₂ | High (water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.